molecular formula C13H23N3 B12861179 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine

4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine

Cat. No.: B12861179
M. Wt: 221.34 g/mol
InChI Key: RQXCNIJDGUGAOK-UHFFFAOYSA-N
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Description

4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound featuring a piperidine ring fused to a substituted pyrazole moiety. Its structure includes a piperidine nitrogen at position 4, with a pyrazole group bearing diethyl (at positions 1 and 5) and methyl (position 3) substituents (Fig. 1).

Properties

Molecular Formula

C13H23N3

Molecular Weight

221.34 g/mol

IUPAC Name

4-(1,5-diethyl-3-methylpyrazol-4-yl)piperidine

InChI

InChI=1S/C13H23N3/c1-4-12-13(10(3)15-16(12)5-2)11-6-8-14-9-7-11/h11,14H,4-9H2,1-3H3

InChI Key

RQXCNIJDGUGAOK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1CC)C)C2CCNCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl iodide to introduce the diethyl groups at the 1 and 5 positions.

    Formation of the Piperidine Ring: The final step involves the reaction of the substituted pyrazole with piperidine under reflux conditions in the presence of a suitable solvent like ethanol or toluene.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing efficiency and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding pyrazole N-oxides.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated derivatives can be replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Pyrazole N-oxides.

    Reduction: Saturated pyrazole derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. Its pyrazole ring is known to interact with biological targets, providing a basis for its pharmacological activity.

Medicine

In medicine, derivatives of this compound are being explored for their potential therapeutic effects. Pyrazole derivatives have been studied for their anti-inflammatory, analgesic, and antipyretic properties, and this compound is no exception.

Industry

Industrially, this compound can be used in the development of agrochemicals and dyes. Its stability and reactivity make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and hydrophobic interactions with active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Pyrazole-Piperidine Derivatives

The pyrazole ring’s substitution pattern significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituents (Pyrazole Positions) Molecular Formula Molar Mass (g/mol) Key Features/Applications
4-(1,5-Diethyl-3-methyl-1H-pyrazol-4-yl)piperidine 1,5-diethyl; 3-methyl C13H23N3 221.34* Target compound; alkyl substituents enhance lipophilicity
4-(1,5-Dimethyl-1H-pyrazol-4-yl)piperidine 1,5-dimethyl; 3-H C10H17N3 179.26 Simpler analog; lower molecular weight
Piperidine, 4-(4-methyl-1H-pyrazol-3-yl)-, HCl 3-methyl; hydrochloride salt C9H16ClN3 201.70 Salt form improves solubility
Ethyl 1-[4-(1,5-dimethyl-1H-pyrazol-4-yl)-...] Trifluoromethyl; ester group C15H18F3N3O2 329.32 Enhanced electronic effects via CF3

*Calculated based on molecular formula.

Key Observations:
  • Alkyl Chain Impact: The diethyl groups in the target compound increase its molar mass and lipophilicity compared to dimethyl analogs (e.g., 179.26 vs.
  • Solubility Modifications : Hydrochloride salt formation in 4-(4-methyl-1H-pyrazol-3-yl)piperidine demonstrates how ionic derivatives improve aqueous solubility, a strategy applicable to the target compound .
  • Electronic Effects : Trifluoromethyl and ester groups in analogs (e.g., HR210750) introduce strong electron-withdrawing effects, which could influence receptor binding or metabolic pathways .

Pharmacological Analogues: Insights from Piperidine-Based Drugs

For example:

  • Fentanyl Analogs: Substitutions on the piperidine nitrogen (e.g., phenethyl, propionylanilino groups) correlate with opioid receptor affinity and analgesic potency . The target compound’s pyrazole substituents may similarly modulate interactions with biological targets.
  • Histamine H3 Antagonists : Piperidine derivatives with heterocyclic carbonyl groups (e.g., patents in ) suggest that bulky substituents (like diethyl-pyrazole) could enhance selectivity for neurological targets.

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